molecular formula C23H22N4O4 B2742391 2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 955598-54-6

2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2742391
CAS No.: 955598-54-6
M. Wt: 418.453
InChI Key: WVSSUSLYEZIYLP-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Biological Activity

2,3-Dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide, with the CAS number 955598-54-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molecular weight of approximately 418.4 g/mol. The structure features multiple functional groups, including methoxy and imidazo moieties, which contribute to its unique chemical properties. The presence of these groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, compounds with imidazole scaffolds have shown significant activity against various cancer cell lines:

  • Inhibition of Tubulin Polymerization : Compounds similar to this benzamide have been reported to inhibit tubulin polymerization effectively. For example, one study demonstrated that certain imidazole derivatives exhibited IC50 values ranging from 80–200 nM against cancer cell lines such as HCT-15 and MDA-MB-468 . This suggests that this compound may exert similar effects.
  • Cell Cycle Arrest : In vitro studies indicated that at specific concentrations (e.g., 1 µM), compounds caused significant cell cycle arrest in the G2/M phase in A549 cells . This phenomenon is crucial for cancer treatment as it can lead to apoptosis in rapidly dividing cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
  • Targeting Kinases : Some analogs have demonstrated activity against various kinases involved in cancer progression. For instance, compounds with a benzimidazole scaffold displayed potent inhibition against VEGFR-2 and EGFR .

Case Studies

A notable case study involved the administration of a structurally similar compound in a breast cancer xenograft model. The compound was administered intraperitoneally at a dose of 60 mg/kg every other day for 21 days, resulting in a 77% reduction in tumor growth compared to controls without significant weight loss in the subjects . This highlights the therapeutic potential of similar benzamide derivatives.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of related compounds:

Compound NameStructure FeaturesIC50 (nM)Biological Activity
Compound AImidazole scaffold80Tubulin polymerization inhibitor
Compound BBenzimidazole core200Cell cycle arrest (G2/M phase)
Compound CMethoxy substitution<100VEGFR inhibition

Properties

IUPAC Name

2,3-dimethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-8-9-15(18-13-27-20(24-18)10-11-21(26-27)30-3)12-17(14)25-23(28)16-6-5-7-19(29-2)22(16)31-4/h5-13H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSSUSLYEZIYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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